molecular formula C12H20BN3O4S B2466724 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid CAS No. 2377607-70-8

4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid

Cat. No. B2466724
CAS RN: 2377607-70-8
M. Wt: 313.18
InChI Key: PJSBLYFEFXMCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid is a chemical compound with the CAS Number: 2377607-70-8. Its molecular weight is 313.19 and its IUPAC name is (4- (4- (N,N-dimethylsulfamoyl)piperazin-1-yl)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20BN3O4S/c1-14(2)21(19,20)16-9-7-15(8-10-16)12-5-3-11(4-6-12)13(17)18/h3-6,17-18H,7-10H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antimicrobial Agents

The compound can be used in the design and synthesis of new antimicrobial agents . In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties .

Anti-Biofilm Properties

The compound has potential applications in preventing biofilm formation . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

DNA Gyrase Binding

The compound can be used to develop drugs that bind to DNA gyrase . DNA gyrase and DNA topoisomerase IV are both classified as type IIA topoisomerases and are responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .

Antibacterial Agents

The compound can be used in the development of antibacterial agents . Piperazine can be found in biologically active compounds for a variety of disease states, such as antibacterial drugs .

Antifungal Agents

The compound can be used in the development of antifungal agents . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Antiparasitic Agents

The compound can be used in the development of antiparasitic agents . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O4S/c1-14(2)21(19,20)16-9-7-15(8-10-16)12-5-3-11(4-6-12)13(17)18/h3-6,17-18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBLYFEFXMCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid

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